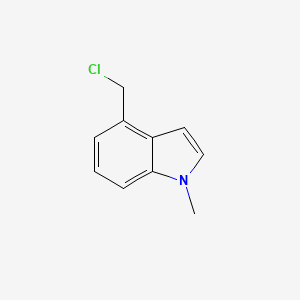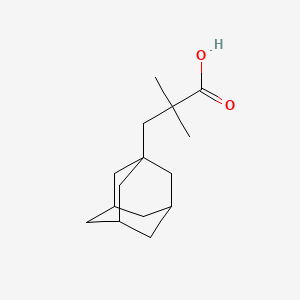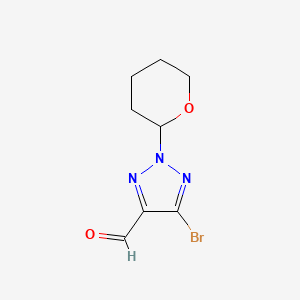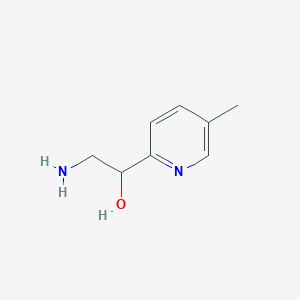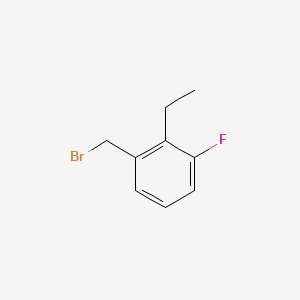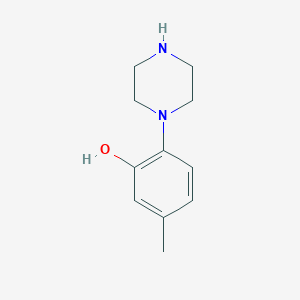
5-Chloro-2-iodo-1-methylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-iodo-1-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of chlorine and iodine substituents at the 5 and 2 positions, respectively, and a methyl group at the 1 position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-iodo-1-methyl-1H-imidazole can be achieved through various synthetic routes. One common method involves the halogenation of 1-methylimidazole. The process typically starts with the chlorination of 1-methylimidazole to introduce the chlorine atom at the 5 position. This can be followed by iodination to introduce the iodine atom at the 2 position. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) for chlorination and iodine or iodine monochloride for iodination .
Industrial Production Methods
Industrial production of 5-chloro-2-iodo-1-methyl-1H-imidazole may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-iodo-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The iodine atom at the 2 position makes the compound suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to substitute the halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-2-iodo-1-methyl-1H-imidazole, while coupling reactions can produce various biaryl or alkyne derivatives.
Applications De Recherche Scientifique
5-Chloro-2-iodo-1-methyl-1H-imidazole has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of specialty chemicals and materials, including dyes and catalysts.
Mécanisme D'action
The mechanism of action of 5-chloro-2-iodo-1-methyl-1H-imidazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of halogen atoms can enhance its binding affinity through halogen bonding interactions. Additionally, the compound can participate in various molecular pathways, influencing cellular processes and biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1-methylimidazole: Lacks the iodine substituent, making it less versatile in coupling reactions.
2-Iodo-1-methylimidazole: Lacks the chlorine substituent, affecting its reactivity in substitution reactions.
5-Bromo-2-iodo-1-methyl-1H-imidazole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
5-Chloro-2-iodo-1-methyl-1H-imidazole is unique due to the presence of both chlorine and iodine substituents, which provide a balance of reactivity and stability. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts .
Propriétés
Formule moléculaire |
C4H4ClIN2 |
|---|---|
Poids moléculaire |
242.44 g/mol |
Nom IUPAC |
5-chloro-2-iodo-1-methylimidazole |
InChI |
InChI=1S/C4H4ClIN2/c1-8-3(5)2-7-4(8)6/h2H,1H3 |
Clé InChI |
OMROLINQCROTRB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


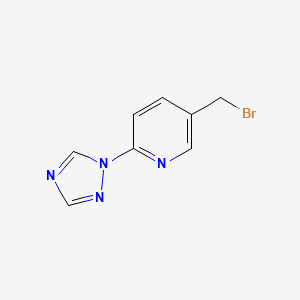
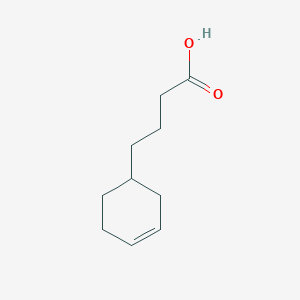
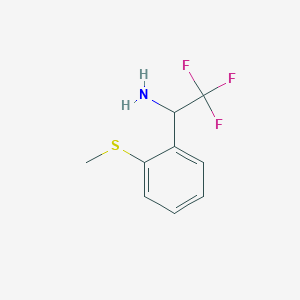
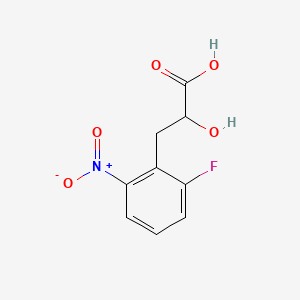
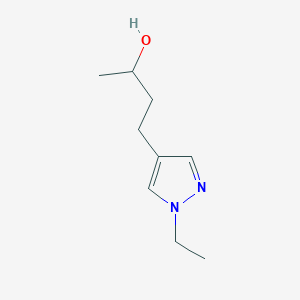
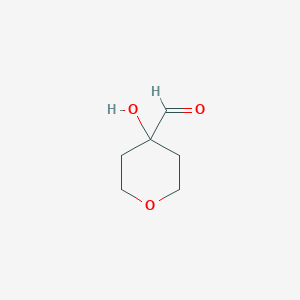
![Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15321118.png)
